(1,6,7,8-tetramethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid
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Description
(1,6,7,8-tetramethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid is a useful research compound. Its molecular formula is C13H15N5O4 and its molecular weight is 305.294. The purity is usually 95%.
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Biological Activity
The compound (1,6,7,8-tetramethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid , also known by its CAS number 121225-98-7, is a member of the imidazole family that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Formula
- C : 14
- H : 18
- N : 4
- O : 4
Structure
The compound features a complex imidazo-purine structure with multiple methyl and acetic acid substituents that may influence its biological activity.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The antioxidant potential can be attributed to their ability to scavenge free radicals and reduce oxidative stress in biological systems. For instance, studies have shown that certain imidazole derivatives possess strong DPPH radical scavenging activity, which is a common assay for measuring antioxidant capacity .
Antiurease Activity
Imidazole derivatives have also been evaluated for their antiurease activity. Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, contributing to various pathological conditions. The compound's structural features suggest it may inhibit urease activity effectively. In comparative studies, some imidazole derivatives demonstrated IC50 values significantly lower than standard inhibitors .
Enzyme Inhibition Studies
A recent study highlighted that certain substituted imidazoles showed promising results in inhibiting urease with varying degrees of potency. For example:
Compound | IC50 (µM) | Relative Activity |
---|---|---|
Compound A | 0.16 | 132.8x more active than standard |
Compound B | 1.45 | 14.65x more active than standard |
Compound C | 4.31 | 4.93x more active than standard |
These findings suggest that modifications to the imidazole ring can significantly enhance biological activity against urease .
The mechanism by which this compound exerts its biological effects likely involves:
- Free Radical Scavenging : The presence of multiple functional groups allows for interactions with reactive oxygen species (ROS).
- Enzyme Binding : The structural conformation may enable binding to the active sites of enzymes like urease, inhibiting their function.
Study on Antioxidant and Antiurease Activities
A study conducted on a series of imidazole derivatives demonstrated that modifications in substituents significantly impacted both antioxidant and antiurease activities. The most potent compounds were identified through systematic screening against established standards such as Quercetin for antioxidants and known urease inhibitors .
Clinical Implications
Given the biological activities associated with this compound class, there is potential for developing therapeutic agents targeting conditions like kidney stones (due to urease activity) and oxidative stress-related diseases.
Properties
IUPAC Name |
2-(4,6,7,8-tetramethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O4/c1-6-7(2)18-9-10(14-12(18)15(6)3)16(4)13(22)17(11(9)21)5-8(19)20/h5H2,1-4H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHCIHHIXQSSIJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C)N(C(=O)N(C3=O)CC(=O)O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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